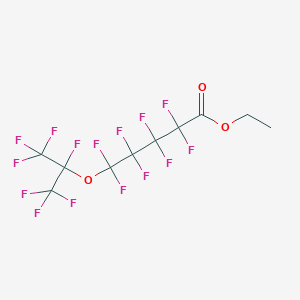

Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate

Description

Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate (CAS 948014-25-3) is a highly fluorinated ester with the molecular formula C₁₀H₅F₁₅O₃ and a molecular weight of 458.1209 g/mol . Its structure features a linear octafluoropentanoate backbone esterified with an ethyl group and substituted with a branched heptafluoroisopropoxy moiety. This compound’s extensive fluorination imparts unique properties, such as chemical inertness, thermal stability, and low surface tension, making it suitable for applications in specialty coatings, electronics, and fluorinated surfactants.

Properties

Molecular Formula |

C10H5F15O3 |

|---|---|

Molecular Weight |

458.12 g/mol |

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5-octafluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)pentanoate |

InChI |

InChI=1S/C10H5F15O3/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)10(24,25)28-7(17,8(18,19)20)9(21,22)23/h2H2,1H3 |

InChI Key |

JKIBXEUXUXYAHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate typically involves the reaction of a fluorinated alcohol with a corresponding fluorinated acid or acid derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. Common reagents include heptafluoroisopropanol and octafluoropentanoic acid . The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid and is conducted at elevated temperatures to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in high-purity product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like .

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as or in polar aprotic solvents like .

Reduction: in anhydrous .

Hydrolysis: or in aqueous solution.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with functional groups like or .

Reduction: .

Hydrolysis: and .

Scientific Research Applications

Applications Overview

-

Fluorinated Surfactants :

- Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate exhibits surfactant properties that facilitate its use in coatings and emulsions. Its ability to reduce surface tension makes it valuable in formulating products that require stability and performance under challenging conditions.

-

Specialty Chemicals :

- The compound serves as a precursor for the synthesis of specialty chemicals used in various applications, including lubricants and high-performance coatings. Its unique chemical structure allows for modifications that can tailor the properties of derived products.

-

Pharmaceuticals :

- In drug formulation, this compound can enhance the solubility and bioavailability of hydrophobic drugs. Its incorporation into drug delivery systems can lead to improved therapeutic efficacy by enabling better absorption in biological systems.

- Cosmetic Formulations :

Case Study 1: Fluorinated Surfactants in Coatings

A study demonstrated the effectiveness of this compound as a surfactant in water-based coatings. The results indicated improved wetting properties and adhesion compared to traditional surfactants, leading to enhanced performance in industrial applications.

Case Study 2: Drug Delivery Systems

Research focused on developing a drug delivery system incorporating this compound showed that it significantly increased the solubility of poorly soluble drugs. This enhancement facilitated higher bioavailability, making it a promising candidate for pharmaceutical applications aimed at chronic diseases where effective drug delivery is crucial.

Case Study 3: Cosmetic Stability

In a formulation study, this compound was included in an emulsion designed for skin hydration. The formulation exhibited superior stability over time compared to conventional emulsifiers, confirming its potential as a key ingredient in cosmetic products aimed at improving skin texture and hydration levels .

Mechanism of Action

The mechanism by which Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate exerts its effects is primarily through its interaction with molecular targets via fluorine atoms . The high electronegativity of fluorine enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Tris(2,2,3,3,3-pentafluoropropyl)orthoformate

Structural Differences :

- Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate has a linear ester chain with a single heptafluoroisopropoxy substituent.

- Tris(2,2,3,3,3-pentafluoropropyl)orthoformate is a trifunctional orthoester with three pentafluoropropyl groups attached to a central carbon.

Functional Implications :

- The orthoester structure of Tris(pentafluoropropyl)orthoformate confers greater hydrolytic stability compared to the ether-ester linkage in this compound, which may be more reactive under acidic or basic conditions.

- The trifunctional branching in the orthoformate likely enhances thermal stability (inferred from molecular rigidity), whereas the linear fluorinated chain of the target compound may offer better solubility in polar solvents.

Structural Differences :

- The target compound is an acyclic ester, whereas heptafluorotetrahydro(nonafluorobutyl)furan is a cyclic ether with a perfluorinated butyl side chain.

Property Comparison :

- Cyclic ethers like heptafluorotetrahydro(nonafluorobutyl)furan typically exhibit higher boiling points and chemical inertness due to ring strain and fluorine shielding. In contrast, the ester functionality in this compound introduces polarity, enhancing compatibility with organic matrices.

Structural Differences :

- This compound is a carboxylic acid with a fluorophenyl ketone group, contrasting with the fully fluorinated ester backbone of the target compound.

Functional Implications :

- The fluorophenyl group in 5-(4-fluorophenyl)-5-oxopentanoic acid enables π-π interactions in pharmaceuticals, whereas the target compound’s fluorinated alkyl chains prioritize hydrophobicity and lipid resistance.

Biological Activity

Overview of Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate

This compound is a fluorinated organic compound that belongs to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their carbon-fluorine bonds, which confer unique properties such as hydrophobicity and lipophobicity. The structure of this compound suggests potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure

- Molecular Formula : C₁₃H₁₉F₈O₂

- Molecular Weight : Approximately 400 g/mol

- Structural Features :

- Perfluorinated alkyl chain

- Ethyl ester functional group

Biological Activity

The biological activity of fluorinated compounds can vary widely based on their structure and functional groups. Here are some general aspects:

1. Toxicological Profile

Fluorinated compounds, particularly PFAS, have been studied for their toxicological effects. Key findings include:

- Endocrine Disruption : Some PFAS have been shown to interfere with hormonal regulation.

- Carcinogenic Potential : Certain fluorinated compounds are linked to an increased risk of cancer.

- Developmental Effects : Exposure during pregnancy can affect fetal development.

2. Pharmacological Applications

Fluorinated compounds are often explored for their potential pharmaceutical applications due to their stability and bioavailability. The following activities have been noted:

- Antimicrobial Properties : Some fluorinated compounds exhibit enhanced activity against bacteria and fungi.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation.

Data Table: Biological Activity of Related Fluorinated Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Perfluorooctanoic acid (PFOA) | Endocrine disruptor | |

| Perfluorooctanesulfonic acid (PFOS) | Immune system effects | |

| Fluoroquinolone antibiotics | Antimicrobial activity |

Case Studies

While specific case studies on this compound are lacking, research on related PFAS compounds provides insight into potential biological effects. For instance:

- Case Study 1 : A study on PFOA revealed its persistence in the environment and bioaccumulation in human tissues, leading to regulatory scrutiny.

- Case Study 2 : Research on PFOS indicated its potential to disrupt lipid metabolism, highlighting concerns over long-term exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.